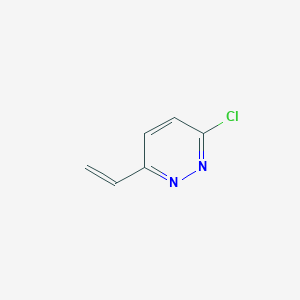
3-Chloro-6-vinylpyridazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Herbicide
3-Chloro-6-vinylpyridazine has been used in the design and synthesis of new derivatives that act as potential herbicides . These compounds are important synthetic plant growth regulators and have been explored for their herbicidal activity .
Antifungal Activity
Pyridazine derivatives, including those of 3-Chloro-6-vinylpyridazine, have shown good antifungal activities against various fungi . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Synthesis of Novel Compounds
3-Chloro-6-vinylpyridazine can be used as a starting material for the synthesis of novel compounds. For example, it has been used to prepare a series of derivatives with potential bioactivities .
Research and Development
As a chemical compound, 3-Chloro-6-vinylpyridazine is used in various research and development processes in the field of chemistry .
Pharmaceutical Applications
Due to its bioactive properties, 3-Chloro-6-vinylpyridazine can be used in the development of pharmaceutical drugs .
Crop Protection
The antifungal properties of 3-Chloro-6-vinylpyridazine make it a potential candidate for use in crop protection .
Mécanisme D'action
Target of Action
Related compounds such as 3-chloro-6-pyrazolyl-picolinate derivatives have been shown to interact with the auxin signaling f-box protein 5 (afb5) in plants
Mode of Action
The exact mode of action of 3-Chloro-6-vinylpyridazine is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to act as synthetic auxin herbicides . These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventually plant death
Biochemical Pathways
Related compounds that act as synthetic auxin herbicides are known to affect various growth and development pathways in plants . These include cell division, cell elongation, and differentiation
Result of Action
If it acts similarly to related synthetic auxin herbicides, it may cause uncontrolled growth and eventual death in plants
Propriétés
IUPAC Name |
3-chloro-6-ethenylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-4-6(7)9-8-5/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLHGYANPBISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-vinylpyridazine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

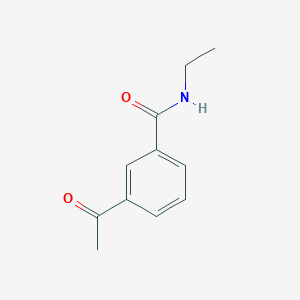
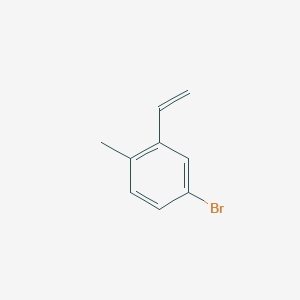
![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)
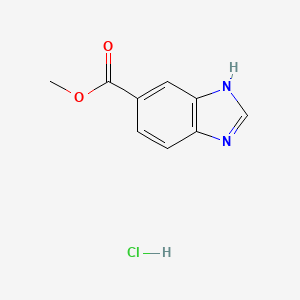
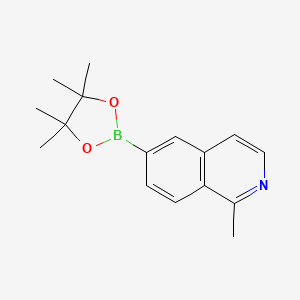
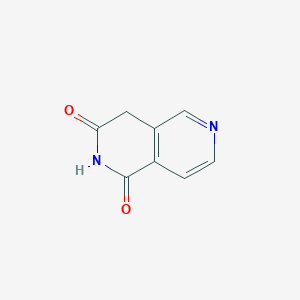

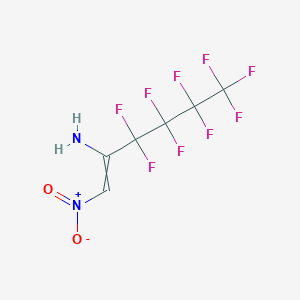
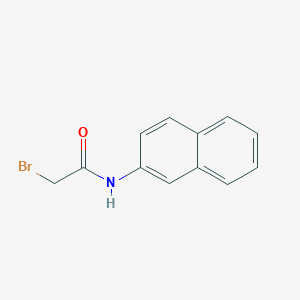

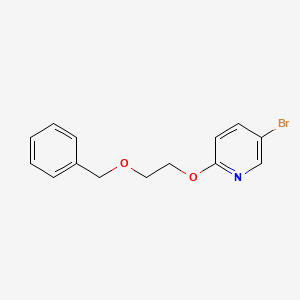

![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)
![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)